N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Description
N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a sulfanylacetamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-12-7-5-11(6-8-12)16-13(17)10-19-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUWEZGIUYLPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350383 | |
| Record name | N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5251-47-8 | |
| Record name | N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide typically involves the condensation of 4-methoxyaniline with 2-pyridinethiol in the presence of an appropriate coupling agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-pyridin-2-ylacetamide: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
N-(4-methoxyphenyl)-2-pyridin-2-ylthioacetamide: Contains a thioacetamide group instead of a sulfanylacetamide group, which may affect its binding affinity to molecular targets
Biological Activity
N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a methoxyphenyl group and a pyridinylsulfanyl moiety, which are integral to its biological activity. The synthesis typically involves multi-step organic reactions, where the specific conditions can be optimized based on the desired yield and purity.
General Synthetic Route:
- Formation of the Sulfanyl Group: The initial step often involves the reaction of pyridine derivatives with sulfur-containing reagents.
- Acetamide Formation: The introduction of the acetamide group occurs through acylation reactions.
- Final Purification: The product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro evaluations have demonstrated its effects against various cancer cell lines, including leukemia and colon cancer cells.
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K-562 (Leukemia) | 10 | Moderate |
| HCT-15 (Colon) | 15 | Low |
| SK-MEL-5 (Melanoma) | 12 | Moderate |
These results suggest that the compound has selective cytotoxic effects, particularly against leukemia cells, which may be attributed to its ability to interfere with specific cellular pathways involved in cancer proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation: The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis: It has been suggested that this compound can trigger programmed cell death in cancer cells, a critical pathway for effective cancer therapy.
- Interaction with Receptors: Preliminary data indicate that it may interact with G-protein coupled receptors (GPCRs), modulating signaling pathways that control cell growth and differentiation .
Case Studies
- Study on Anticancer Activity: A study conducted by the National Cancer Institute evaluated various compounds including this compound. The results revealed significant activity against certain leukemia cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Studies: Research has also explored the antimicrobial properties of this compound, suggesting efficacy against various bacterial strains. This broadens its therapeutic potential beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
